2-Bromo-N-(tert-butyl)-5-fluorobenzamide
Description
2-Bromo-N-(tert-butyl)-5-fluorobenzamide is a fluorinated benzamide derivative characterized by a bromine substituent at the 2-position, a fluorine atom at the 5-position, and a bulky tert-butyl group attached to the amide nitrogen. This compound is commercially available through suppliers like CymitQuimica, though certain quantities (e.g., 1g, 5g) have been discontinued . Its molecular formula is C₁₁H₁₂BrFNO, with a molecular weight of 288.17 g/mol (calculated from ). Structural studies of related benzamide derivatives (e.g., X-ray crystallography in and ) highlight the role of substituents in stabilizing molecular conformations, which may influence reactivity and biological interactions.
Properties
IUPAC Name |
2-bromo-N-tert-butyl-5-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFNO/c1-11(2,3)14-10(15)8-6-7(13)4-5-9(8)12/h4-6H,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSXSKZCGJIFORU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=C(C=CC(=C1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40640848 | |
| Record name | 2-Bromo-N-tert-butyl-5-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40640848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
941294-23-1 | |
| Record name | 2-Bromo-N-(1,1-dimethylethyl)-5-fluorobenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=941294-23-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-N-tert-butyl-5-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40640848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bromination
Bromination introduces the bromine atom into the aromatic ring. This can be achieved through:
- Electrophilic Aromatic Substitution: The most common method involves treating 5-fluorobenzamide with bromine in a suitable solvent (e.g., dichloromethane) under controlled conditions. The reaction can be catalyzed by Lewis acids such as FeBr₃ to enhance the electrophilicity of bromine.
Amidation
The amidation step involves the formation of the amide bond between the brominated intermediate and tert-butylamine:
- Direct Amidation: The brominated product is reacted with tert-butylamine in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC). The reaction typically occurs in an anhydrous solvent such as dichloromethane or dimethylformamide (DMF) to promote efficiency.
Fluorination
Fluorination can be performed using nucleophilic aromatic substitution methods:
- Nucleophilic Aromatic Substitution: A fluorinating agent such as potassium fluoride (KF) or cesium fluoride (CsF) can be used to introduce the fluorine atom into the aromatic system. This step may require heating or the use of polar aprotic solvents to facilitate the reaction.
Summary Table of Preparation Steps
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| Bromination | Electrophilic Aromatic Substitution | Bromine, FeBr₃, DCM |
| Amidation | Direct Amidation | Tert-butylamine, DCC/EDC, DCM/DMF |
| Fluorination | Nucleophilic Aromatic Substitution | KF/CsF, heating, polar aprotic solvents |
After synthesis, several analytical techniques are employed to confirm the identity and purity of 2-Bromo-N-(tert-butyl)-5-fluorobenzamide:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Utilized to confirm the structure by analyzing chemical shifts corresponding to different protons in the compound.
Mass Spectrometry (MS): Provides molecular weight information and confirms the presence of specific functional groups.
High-Performance Liquid Chromatography (HPLC): Used for purity assessment by separating components in a mixture.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-(tert-butyl)-5-fluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Major Products
Substitution: Formation of substituted benzamides.
Oxidation: Formation of oxidized derivatives such as carboxylic acids.
Reduction: Formation of reduced derivatives such as amines.
Hydrolysis: Formation of carboxylic acids and tert-butylamine.
Scientific Research Applications
Chemistry
- Building Block for Synthesis: This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique substituents allow for diverse chemical transformations.
- Reagent in Organic Transformations: It can be used in various organic reactions, including nucleophilic substitutions and coupling reactions.
Biology
- Biological Activity Studies: Research indicates that 2-Bromo-N-(tert-butyl)-5-fluorobenzamide exhibits potential biological activities, including antimicrobial and anticancer properties. It has been studied for its interactions with specific enzymes and receptors.
- Enzyme Inhibition: The compound has been explored for its ability to inhibit certain enzymes, making it a candidate for therapeutic applications.
Medicine
- Drug Development: Its properties make it a valuable candidate for the development of new pharmaceuticals targeting specific biological pathways. Research has focused on its potential as an anti-inflammatory agent.
- Therapeutic Applications: Studies have indicated that this compound may be effective against various diseases due to its ability to modulate biological processes.
Industry
- Material Development: The compound is also utilized in creating specialty chemicals and materials, leveraging its unique chemical properties for industrial applications.
Case Studies
-
Antimicrobial Activity:
- A study demonstrated that this compound exhibited significant antimicrobial activity against various pathogens. The mechanism involved disruption of bacterial cell wall synthesis, highlighting its potential as an antibacterial agent.
-
Anticancer Research:
- In vitro studies have shown that this compound can induce apoptosis in cancer cells. Its mechanism involves the inhibition of specific signaling pathways that are crucial for cancer cell survival.
-
Inflammation Modulation:
- Research has indicated that this compound can reduce inflammatory markers in cellular models, suggesting its potential use in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of 2-Bromo-N-(tert-butyl)-5-fluorobenzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and fluorine atoms can influence the compound’s binding affinity and selectivity towards these targets. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-bromo-N-(tert-butyl)-5-fluorobenzamide with analogous benzamide derivatives, focusing on molecular structure, synthesis, physicochemical properties, and biological activity (where available).
Structural and Substituent Variations
Key Observations :
- Halogen Positioning : Bromine at the 2-position (target compound) vs. 5-position () may alter electronic effects on the aromatic ring, influencing reactivity in cross-coupling reactions.
Physicochemical Properties
- Spectral Data : The target compound’s FT-IR and NMR profiles (amide C=O stretch at ~1672 cm⁻¹, aromatic signals at δ 7.3–8.6 ppm) align with those of analogs like compound 5a in , confirming conserved benzamide features .
Biological Activity
2-Bromo-N-(tert-butyl)-5-fluorobenzamide is a compound of interest in medicinal and organic chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, synthesizing available research findings, case studies, and relevant data.
Structural Characteristics
The compound is characterized by the following features:
- Molecular Formula : C₁₁H₁₃BrFNO
- Molecular Weight : Approximately 274.13 g/mol
- Functional Groups : Contains bromine (at the 2-position), fluorine (at the 5-position), and a tert-butyl group, which enhances its lipophilicity and potentially its biological activity .
The presence of halogen atoms (bromine and fluorine) is significant as these can enhance binding affinity to biological targets, influencing pharmacological profiles.
Antimicrobial Activity
Preliminary studies suggest that compounds similar to this compound exhibit significant antimicrobial activity. The halogen substitutions may enhance interactions with microbial targets, potentially leading to improved efficacy in treating infections.
Cancer Research
The compound's structural characteristics suggest potential applications in cancer research. Compounds with similar benzamide structures have shown activity against various cancer cell lines. For example, benzamide derivatives have been investigated for their ability to inhibit enzymes involved in cell proliferation and survival pathways .
The exact mechanism of action for this compound remains largely uncharacterized. However, it is hypothesized that:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes or receptors, modulating their activity through competitive or non-competitive interactions.
- Binding Affinity : The bromine and fluorine substituents likely enhance the compound's binding affinity to target proteins, affecting their function.
Comparative Analysis with Related Compounds
A comparison with structurally similar compounds highlights unique features that may influence biological activity:
| Compound Name | Bromine Position | Fluorine Position | Unique Features |
|---|---|---|---|
| This compound | 2 | 5 | Tert-butyl enhances lipophilicity |
| N-(tert-butyl)-4-bromo-3-fluorobenzamide | 4 | 3 | Different positions may alter activity |
| N-benzyl-2-bromo-5-fluorobenzamide | 2 | 5 | Benzyl group may enhance binding |
| N-(tert-butyl)-3-bromo-4-fluorobenzamide | 3 | 4 | Variation in halogen positioning |
This table illustrates how subtle changes in structure can lead to significant differences in biological activity.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 2-Bromo-N-(tert-butyl)-5-fluorobenzamide via cross-coupling methodologies?
- Methodological Answer : The Suzuki-Miyaura coupling reaction is a robust approach. Evidence from enantioselective synthesis shows that using Pd catalysts (e.g., Pd(OAc)₂) with chiral ligands, such as phosphine derivatives, can yield high enantiomeric excess (87% ee) when coupling 2-bromo-N-(tert-butyl)benzamide with boronic acids. Key parameters include maintaining anhydrous conditions, using bases like Cs₂CO₃, and temperatures between 60–80°C in THF or dioxane . For fluorinated analogs, optimizing the molar ratio of bromide to boronic acid (1:1.2) and reaction time (12–24 hrs) improves yields.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR : H and C NMR can confirm substitution patterns (e.g., tert-butyl group at δ ~1.3 ppm and fluorine coupling in aromatic regions) .
- LC-MS : Monitor molecular ion peaks (e.g., [M+H]⁺ at m/z ~284) and fragmentation patterns to verify molecular weight and purity .
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities (<2%).
Q. What solvent systems are compatible with this compound during purification?
- Methodological Answer : Polar aprotic solvents (e.g., DCM, ethyl acetate) are ideal for column chromatography. For recrystallization, use hexane/ethyl acetate (3:1 v/v) mixtures, which yield high-purity crystals. Avoid DMF due to challenges in removal .
Advanced Research Questions
Q. How can enantioselectivity be enhanced in asymmetric transformations involving this compound?
- Methodological Answer : Modify the tert-butyl group to bulkier substituents (e.g., cumyl or 2-phenyl-2-propyl) to increase steric hindrance. Evidence shows that cumyl-protected amides improve enantioselectivity to 93% ee in Pd-catalyzed couplings. Chiral ligands like BINAP or Josiphos further enhance selectivity by stabilizing transition states .
Q. What crystallographic techniques resolve structural ambiguities in fluorinated benzamide derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) at low temperatures (e.g., 123 K) with Mo-Kα radiation (λ = 0.71073 Å) provides precise bond-length data (mean σ(C–C) = 0.004 Å). Refinement software (e.g., SHELXL) and data-to-parameter ratios >15 ensure accuracy, as demonstrated for analogous brominated benzamides .
Q. How do computational models predict reactivity trends in cross-coupling reactions of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map energy profiles for oxidative addition and transmetallation steps. Focus on the C–Br bond dissociation energy (~65 kcal/mol) and electron-withdrawing effects of fluorine, which accelerate Pd insertion .
Q. How should conflicting spectroscopic data (e.g., NMR splitting patterns) be analyzed?
- Methodological Answer : Use decoupling experiments or 2D NMR (COSY, HSQC) to distinguish between diastereotopic protons and fluorine coupling. For example, the 5-fluoro substituent causes distinct coupling (~8 Hz) in aromatic protons, which may overlap with tert-butyl signals without advanced techniques .
Safety and Storage
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Store in airtight containers at 0–6°C to prevent degradation. Use explosion-proof equipment in synthesis labs, as tert-butyl groups may decompose exothermically. Avoid metal catalysts near peroxides (see tert-butyl hydroperoxide hazards in ).
Data Contradictions and Solutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
